molecular formula C9H8OS B1307729 5-methoxybenzo[b]thiophene CAS No. 20532-30-3

5-methoxybenzo[b]thiophene

Cat. No.: B1307729
CAS No.: 20532-30-3
M. Wt: 164.23 g/mol
InChI Key: YUCSRVKBVKJMNH-UHFFFAOYSA-N
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Description

5-methoxybenzo[b]thiophene is an organosulfur compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Mechanism of Action

Target of Action

Benzothiophene derivatives, a class to which 5-methoxy-1-benzothiophene belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It’s known that benzothiophene derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context within the cell.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, oxidative stress response, viral replication, and others .

Pharmacokinetics

The compound’s molecular weight (16422 g/mol) and its structural features suggest that it may have favorable absorption and distribution characteristics . The impact of these properties on the compound’s bioavailability would need to be confirmed through further study.

Result of Action

Benzothiophene derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes in cell growth, oxidative stress response, and other cellular processes.

Biochemical Analysis

Biochemical Properties

5-Methoxy-1-benzothiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 5-Methoxy-1-benzothiophene has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of 5-Methoxy-1-benzothiophene on cellular processes are diverse and depend on the cell type and context. In some cell types, it has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 5-Methoxy-1-benzothiophene can influence the activity of kinases and phosphatases, which are key regulators of cell signaling. This modulation can result in altered cell proliferation, differentiation, and apoptosis . Furthermore, 5-Methoxy-1-benzothiophene has been reported to affect the expression of genes involved in oxidative stress responses, suggesting a role in cellular defense mechanisms .

Molecular Mechanism

At the molecular level, 5-Methoxy-1-benzothiophene exerts its effects through various mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule. For instance, 5-Methoxy-1-benzothiophene has been shown to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can activate receptor proteins, leading to changes in downstream signaling pathways and gene expression. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

The effects of 5-Methoxy-1-benzothiophene can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have indicated that 5-Methoxy-1-benzothiophene can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 5-Methoxy-1-benzothiophene vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or enhancing cellular defense mechanisms . At higher doses, 5-Methoxy-1-benzothiophene can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes . These dosage-dependent effects are critical for understanding the compound’s safety and therapeutic potential.

Metabolic Pathways

5-Methoxy-1-benzothiophene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 5-Methoxy-1-benzothiophene, leading to the formation of various metabolites . The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. For example, it has been shown to affect the levels of certain metabolites involved in oxidative stress responses and energy metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, 5-Methoxy-1-benzothiophene is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for different biomolecules. These factors determine its accumulation in specific tissues and its overall bioavailability .

Subcellular Localization

The subcellular localization of 5-Methoxy-1-benzothiophene is an important factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of 5-Methoxy-1-benzothiophene is crucial for elucidating its mechanism of action and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-methoxybenzo[b]thiophene can be synthesized through various methods. One common approach involves the reaction of 2-bromoanisole with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the benzothiophene core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-methoxybenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .

Scientific Research Applications

5-methoxybenzo[b]thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-methoxybenzo[b]thiophene is unique due to the presence of the methoxy group at the 5-position, which significantly influences its chemical reactivity and biological activity.

Properties

IUPAC Name

5-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCSRVKBVKJMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394496
Record name 5-methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20532-30-3
Record name 5-Methoxybenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20532-30-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxy-1-benzothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1-benzothiophene
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Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, polyphosphoric acid (10 g) was added to anhydrous chlorobenzene (150 ml). To the resulting mixture, 1-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene (5.2 g, 22.7 mmol) was added under refluxing over 1.5 hours and the reaction mixture was heated to reflux overnight. The reaction was cooled to room temperature, and then the organic layer was separated. To the polyphosphoric acid layer, water was added and the obtained solution was extracted with methylene chloride. All organic layers thus obtained were washed with water and a saturated sodium chloride aqueous solution and dried with sodium sulfate. After filtration, the solvent was distilled under reduced pressure, and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:40)] to obtain the title compound (1.1 g, 30%).
[Compound]
Name
polyphosphoric acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods II

Procedure details

To a solution of 1.8 g of 5-bromobenzo[b]thiophene in 2 mL of anhydrous DMF and 1 mL of MeOH was added 686 mg of NaOMe. The mixture was heated to 110° C. (bath temp), and 121 mg of CuBr was added. The brown suspension was heated at 110° C. for ˜2 h and at ˜145° C. for 30 min. The reaction was quenched with ca. 50 mL of H2O and the mixture was extracted with 100 mL of Et2O (2×), EtOAc (1×), and CH2Cl2 (1×). The organic layers were washed with 50 mL of brine, combined, dried over MgSO4, concentrated, and flash chromatographed with 3% Et2O-hexanes to afford 894.5 mg (64%) of the title compound along with 168.8 mg (9.4%) of 5-bromobenzo[b]-thiophene.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
686 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
121 mg
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromobenzenethiol (24.7 g) in acetone (100 ml) was added potassium carbonate (18.5 g), then 2-bromo-1,1-diethoxyethane (19.5 ml) was added dropwise thereto, the solution was stirred overnight at room temperature, then acetone was added thereto. The solution was filtered, and the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system). To a solution of the resulting 1-bromo-4-(2,2-diethoxyethylsulfanyl)benzene (32.5 g) in chlorobenzene (350 ml) was added polyphosphoric acid (60 ml), and then the solution was stirred for 2 hours at 140° C. The reaction mixture was poured into an ice, extracted with ethyl acetate, then sequentially washed with aqueous ammonia, water and brine, dried over anhydrous magnesium sulfate, the solvent was evaporated in vacuo, the resulting residue was purified by silica gel column chromatography (hexane) to provide 5-bromobenzo[b]thiophene (13.7 g). By referring to the synthetic method of Tetrahedron Lett., 1993, 34, 1007, to 5-bromobenzo[b]thiophene (13.7 g) was added sodium methoxide (28% solution in methanol) (200 ml). Copper(I) bromide (13.5 g) and ethyl acetate (40 ml) were sequentially added thereto followed by stirring for 4.5 hours at 80° C. Ethyl acetate and water were sequentially added thereto, the solution was stirred, then filtered through celite pad, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, the solvent was evaporated in vacuo, and the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (9.2 g).
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Copper(I) bromide
Quantity
13.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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